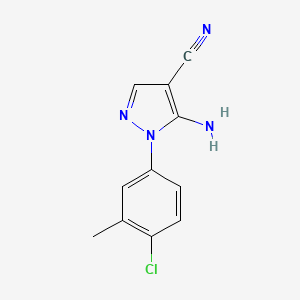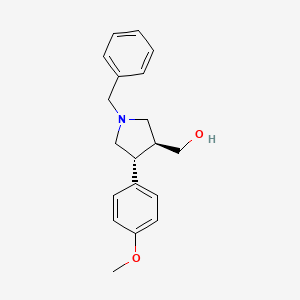
5-Amino-1-(4-chloro-3-methyl-phenyl)-1H-pyrazole-4-carbonitrile
説明
“5-Amino-1-(4-chloro-3-methyl-phenyl)-1H-pyrazole-4-carbonitrile” is a chemical compound that has been mentioned in the context of various research studies . It is a component in the synthesis of a series of novel 1,3,4-thiadiazolyl-sulfanyl-4,5-dihydropyridazin-3(2H)-ones .
Synthesis Analysis
The synthesis of this compound involves treating β-aroylacrylic acid with 5-amino-1,3,4-thiadiazole-2-thiol to afford the thia-Michael adduct . This adduct is then cyclized to form 4,5-dihydropyridazin-3(2H)-ones .
Chemical Reactions Analysis
The chemical reactions involving “this compound” include its reaction with β-aroylacrylic acid to form a thia-Michael adduct . This adduct can then undergo cyclization to form 4,5-dihydropyridazin-3(2H)-ones .
Physical and Chemical Properties Analysis
The compound is described as a brownish yellow powder . It has a melting point of 123–125°C .
科学的研究の応用
Crystal and Molecular Structure Analysis
- The compound's crystal structure reveals intermolecular interactions that stabilize it. These interactions, including N-H…N and C-H…Cl, result in specific graph-set motifs in its crystalline form (Fathima et al., 2014).
Mechanistic Investigation in Organic Synthesis
- The reaction mechanism of this compound with unsaturated carbonyl compounds has been investigated, providing insights into the compound's reactivity and potential applications in organic synthesis (Liu et al., 2013).
Synthesis of Novel Heterocyclic Compounds
- This compound has been used in the synthesis of new heterocyclic derivatives, which may have potential applications in various fields, including pharmaceuticals (Zhang et al., 2011).
Study of Electronic Properties and Spectral Enhancement
- The electronic properties and spectral enhancement upon interaction with fullerene molecules have been studied, suggesting potential applications in materials science and nanotechnology (2022, Biointerface Research in Applied Chemistry).
Anti-Inflammatory Activities
- Synthesis of new pyrazolo[3,4-d]pyrimidines from this compound and their evaluation for anti-inflammatory activity provides insights into its potential therapeutic applications (El-Dean et al., 2016).
Corrosion Inhibition and Surface Properties
- The compound's derivatives have been studied for their corrosion inhibition properties and surface activities, indicating potential industrial applications (Abdel Hameed et al., 2020).
Formation of Pyrazolopyrimidines in Organic Synthesis
- Its role in the formation of unexpected pyrazolopyrimidine derivatives during synthesis highlights its importance in organic chemistry and potential pharmaceutical applications (Faria et al., 2013).
Heterocyclic Dyes Synthesis
- The compound has been utilized in synthesizing heterocyclic dyes, suggesting its significance in dye and pigment chemistry (Tao et al., 2019).
Antimicrobial Agent Synthesis
- Derivatives of this compound have been synthesized and evaluated as antimicrobial agents, indicating potential applications in drug development and microbiology (Al‐Azmi & Mahmoud, 2020).
Synthesis of Fused Heterocyclic Systems
- Its use in the synthesis of novel fused heterocyclic systems and subsequent evaluation of biocidal properties underlines its potential in medicinal chemistry (Youssef & Omar, 2007).
特性
IUPAC Name |
5-amino-1-(4-chloro-3-methylphenyl)pyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4/c1-7-4-9(2-3-10(7)12)16-11(14)8(5-13)6-15-16/h2-4,6H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLDFTZUMQNKEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=C(C=N2)C#N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















